Dexamethasone Palmitate
Description
Molecular Architecture and Crystalline Polymorphism
Dexamethasone palmitate (C₃₈H₅₉FO₆) is a steroidal ester comprising a dexamethasone core covalently linked to a palmitic acid chain via an ester bond at the C21 position. Its molecular structure includes:
- A fluorinated glucocorticoid backbone with anti-inflammatory activity.
- A hydrophobic palmitate tail (C₁₆H₃₁COO⁻) that enhances lipid solubility and alters pharmacokinetic properties.
Two polymorphic crystalline forms have been identified:
Form B’s crystal structure reveals a fully extended palmitate chain oriented perpendicular to the dexamethasone ring, creating distinct lipophilic (palmitate-rich) and hydrophilic (dexamethasone-rich) layers. This separation mimics phospholipid bilayers, suggesting potential interactions with cellular membranes.
Conformational Analysis of Hydrophobic-Hydrophilic Domains
The palmitate moiety induces a conformational dichotomy in this compound:
- Hydrophobic Domain :
- Hydrophilic Domain :
This structural dichotomy enables targeted delivery to macrophages and inflamed tissues, where esterases hydrolyze the prodrug to release active dexamethasone.
Solubility Profile in Organic Solvents and Lipid Matrices
This compound’s solubility is influenced by its dual-domain structure:
In lipid matrices, its solubility exceeds 93% in SLNs due to hydrophobic interactions with matrix lipids like trilaurin. Conversely, aqueous solubility is negligible (<1 mg/mL), necessitating lipid-based delivery systems.
Thermal Stability and Phase Transition Behavior
Key thermal properties include:
Differential scanning calorimetry (DSC) studies on polymorphs reveal distinct melting points:
- Form A : Higher melting point (~65°C) due to trimeric hydrogen-bonded networks.
- Form B : Lower melting point (~60°C) from dimeric synthon arrangements.
This thermal behavior impacts formulation stability, with Form A showing greater resistance to polymorphic transitions during processing.
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYZTKOEFDTCU-WDJQFAPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022903 | |
| Record name | Dexamethasone palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14899-36-6 | |
| Record name | Dexamethasone palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14899-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone palmitate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014899366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-; | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEXAMETHASONE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601XWN7060 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Composition and Formulation Design
The fat emulsion concentrated solution method, as detailed in CN104706574A, utilizes a blend of lipids, surfactants, and stabilizers to create a self-emulsifying system. A representative formulation (Sample 3) comprises:
| Component | Quantity (grams) |
|---|---|
| Dexamethasone palmitate | 3.0 |
| Soybean oil | 50.0 |
| 1,2-Propylene glycol | 9.0 |
| Soybean lecithin | 12.0 |
| Polyglycerol acrylate | 2.6 |
| Polyethyleneglycol-12-hydroxy stearin | 13.0 |
| Tween 80 | 10.0 |
| Vitamin E | 0.35 |
| Oleic acid | 0.05 |
This formulation achieves spontaneous emulsification upon contact with aqueous media, eliminating the need for homogenization.
Manufacturing Process
The preparation involves three critical phases:
- Lipid Phase Preparation : Soybean lecithin and polyglycerol acrylate are dissolved in soybean oil at 30°C under high-speed stirring (10,000 rpm) to form a transparent solution.
- Drug Incorporation : this compound is added to the lipid phase at 75°C with continuous stirring (1,000 rpm) until homogeneity.
- Aqueous Phase Integration : 1,2-Propylene glycol, Tween 80, polyethyleneglycol-12-hydroxy stearin, oleic acid, and vitamin E are incorporated at 45°C under moderate agitation (500 rpm). The final product is sterilized via 0.22 μm microfiltration.
Key Outcomes
- Particle Size : Post-emulsification, the system yields particles with an average diameter of 0.2 μm and narrow polydispersity, ideal for intravenous administration.
- Stability : The formulation remains single-phase and transparent under multigelation stress, with no phase separation observed during accelerated stability testing.
Spray-Dried Porous Particle Preparation
Matrix Composition and Spray-Drying Parameters
A study published in Scientific Research Publishing outlines a method combining hyaluronic acid (HA) and 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) to create porous particles for sustained release. The formulation includes:
- HA Solution : 200 mg HA dissolved in 150 mL water.
- Ethanolic Phase : 750 mg DPPC and 50 mg this compound dissolved in 350 mL ethanol.
The spray-drying process employs a BÜCHI B-290 system with a 0.7 mm nozzle, operating at:
Structural and Release Characteristics
- Porosity : Particles exhibit a honeycomb structure, enhancing drug loading capacity (15–20% w/w).
- In Vitro Release : Over 80% of this compound is released within 72 hours in simulated vitreous fluid, attributed to HA’s hydrophilicity and DPPC’s lipid-mediated diffusion.
Oil-in-Water Emulsion for Intravitreal Injection
Emulsion Design and Pharmacokinetics
An intravitreal (IVT) emulsion evaluated in PubMed utilizes this compound in a soybean oil-in-water system. The formulation, administered as a single 1,280 μg dose in rabbits, demonstrates:
Comparative Efficacy in Preclinical Models
- VEGF Inhibition : 89% reduction in vascular leakage in rabbit models.
- Choroidal Neovascularization : 76% suppression in laser-induced rat models.
Comparative Analysis of Preparation Methods
Scientific Research Applications
Pulmonary Inflammation Treatment
Solid Lipid Nanoparticles
Recent studies have demonstrated the effectiveness of solid lipid nanoparticles loaded with dexamethasone palmitate in treating pulmonary inflammation, particularly pneumonia. These nanoparticles exhibit high drug loading efficiency and stability, targeting alveolar macrophages for local delivery via nebulization. In vitro studies indicated significant reductions in pro-inflammatory cytokines (e.g., tumor necrosis factor-α and interleukin-6) from activated macrophages. In vivo experiments confirmed that these nanoparticles could effectively control acute pulmonary infections without causing adverse immune responses .
| Feature | Details |
|---|---|
| Formulation | Solid lipid nanoparticles |
| Target Delivery | Alveolar macrophages |
| Administration Route | Nebulization |
| Key Findings | Reduced cytokine levels in lung tissue |
Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis
Clinical Case Studies
A nationwide survey in Japan reported the use of this compound in treating children with Epstein-Barr virus-associated hemophagocytic lymphohistiocytosis (EBV-HLH). The treatment led to significant clinical improvements: fever resolution in 77% of cases, cytopenia resolution in 38%, and splenomegaly improvement in 77%. Notably, a reduction in ferritin levels was observed in 62% of patients after one week of treatment. The safety profile was favorable, with minimal adverse events reported .
| Outcome | Percentage of Patients |
|---|---|
| Fever Resolution | 77% |
| Cytopenia Resolution | 38% |
| Splenomegaly Improvement | 77% |
| Ferritin Reduction | 62% |
Rheumatoid Arthritis
Nanoparticle Formulations
This compound has been formulated into nanoparticles for targeted delivery in rheumatoid arthritis treatment. These nanoparticles demonstrated passive accumulation in inflamed joints, leading to significant therapeutic effects at low doses (1 mg/kg) without adverse effects. The formulation improved anti-inflammatory activity while minimizing systemic exposure, thus enhancing the overall safety profile .
Postoperative Pain Management
Local Anesthetic Infiltration
A recent trial investigated the use of this compound emulsion as an adjunct to local anesthetic infiltration during major spine surgeries. Preliminary findings suggest that this compound may provide superior analgesic effects compared to local anesthetics alone, potentially improving postoperative pain management .
Liver Metabolism Studies
Hepatic Effects
Research on primary rat hepatocytes revealed that this compound influences lipid metabolism significantly. When combined with palmitic acid, it resulted in increased intracellular triglyceride accumulation and altered fatty acid composition, which could have implications for understanding nonalcoholic fatty liver disease development .
Mechanism of Action
Dexamethasone palmitate exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and chemokines, reduced migration of inflammatory cells, and stabilization of cell membranes. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in the inflammatory response .
Comparison with Similar Compounds
Pharmacokinetic Properties
DXP exhibits distinct pharmacokinetic advantages over conventional dexamethasone formulations, such as dexamethasone sodium phosphate (DSP). Key differences are summarized below:
Key Findings :
- DXP’s lipid formulation prolongs its local activity and enhances uptake in macrophages and inflamed tissues .
- Despite a shorter elimination half-life, DXP’s sustained release mechanism ensures prolonged efficacy compared to DSP .
Pharmacodynamic Efficacy
Comparison with Other Dexamethasone Esters
DXP demonstrates superior efficacy in chronic inflammatory models compared to other dexamethasone derivatives:
| Model | DXP Efficacy vs. DSP | Reference |
|---|---|---|
| Carrageenin Granuloma | 5.3× higher | |
| Adjuvant Arthritis | 3.3× higher | |
| Fc Receptor Phagocytosis | 2× greater inhibition |
Mechanistic Advantages :
- DXP’s lipid microspheres are preferentially absorbed by macrophages, suppressing pro-inflammatory cytokine release and phagocytosis more effectively than DSP .
- In HLH, DXP depletes activated macrophages in bone marrow, improving survival post-hematopoietic cell transplantation .
(a) Rheumatoid Arthritis
- DXP vs. DSP : Intra-articular DXP provides sustained pain relief for 1–2 weeks, whereas DSP requires frequent dosing .
- DXP vs. Nanomedicine Combinations: Co-delivery of DXP with siRNA (e.g., Mcl-1 siRNA) shows synergistic suppression of synovial inflammation, outperforming DSP monotherapy .
(b) Postoperative Analgesia
- DXP vs. Particulate Steroids: DXP can be safely mixed with local anesthetics (e.g., ropivacaine) without crystallization, unlike betamethasone sodium phosphate .
(c) Pulmonary Inflammation
- DXP-Loaded Nanoparticles: Solid lipid nanoparticles (SLNs) containing DXP achieve 24-hour sustained release in lungs, reducing systemic exposure compared to inhaled DSP .
Biological Activity
Dexamethasone palmitate (DP) is a synthetic corticosteroid that combines dexamethasone with palmitic acid, enhancing its pharmacokinetic properties and biological activity. This article explores the biological activity of DP, focusing on its anti-inflammatory effects, tissue distribution, and clinical applications, supported by data tables and case studies.
Overview of this compound
Dexamethasone is a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The palmitate esterification enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.
This compound exerts its effects through multiple mechanisms:
- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors, modulating gene expression involved in inflammation and immune responses.
- Inhibition of Pro-inflammatory Cytokines : DP reduces the secretion of cytokines such as TNF-α and IL-6 from macrophages, thereby diminishing inflammation .
- Enhanced Lipid Solubility : The palmitate moiety increases the compound's affinity for cell membranes, facilitating better cellular uptake and prolonged action .
Anti-inflammatory Effects
This compound has demonstrated superior anti-inflammatory effects compared to free dexamethasone. A study indicated that DP administered as a lipid emulsion showed a 5.6-fold increase in anti-inflammatory potency compared to conventional dexamethasone in a carrageenan-induced edema model .
Table 1: Comparative Anti-inflammatory Potency of Dexamethasone Preparations
| Preparation | Anti-inflammatory Potency (Relative) |
|---|---|
| Dexamethasone Sodium Phosphate | 1.0 |
| This compound | 5.6 |
Tissue Distribution
Studies have shown that this compound has a preferential distribution in inflamed tissues compared to free dexamethasone. In a rat model, DP exhibited higher concentrations in the blood, spleen, and inflamed tissues after intravenous administration . This targeted delivery is crucial for enhancing therapeutic outcomes in inflammatory conditions.
Case Studies
-
Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis (EBV-HLH) :
A nationwide survey in Japan reported on 14 pediatric cases treated with this compound. After one week of treatment, significant clinical improvements were observed: -
Graft-Versus-Host Disease (GVHD) :
In a murine model of GVHD, DP significantly reduced macrophage viability and migration capacity compared to standard dexamethasone. The treatment led to decreased GVHD scores and improved survival rates . -
Spinal Epidural Injection :
A study on rats demonstrated that epidural administration of this compound resulted in significant recovery from mechanical allodynia and motor dysfunction associated with spinal stenosis after two weeks of therapy .
Safety Profile
This compound has been associated with fewer adverse events compared to traditional corticosteroids. In the EBV-HLH study, only two infectious events were reported among the treated patients . Moreover, its formulation as a lipid emulsion minimizes systemic side effects commonly associated with glucocorticoids.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the anti-inflammatory efficacy of Dexamethasone palmitate (DXP), and what methodological considerations are critical for reproducibility?
- Answer: DXP's anti-inflammatory effects are frequently studied in in vitro models such as RAW 264.7 macrophages exposed to lipopolysaccharide (LPS), where cytokine release (e.g., TNF-α, MCP-1) is measured via ELISA . For in vivo studies, the Brown Norway rat model of choroidal neovascularization (CNV) is employed, with intravitreal (IVT) injections of DXP emulsions (4 µg/0.5 µL) to assess drug delivery efficacy . Key considerations include:
- Cell culture protocols: Standardizing incubation times (e.g., 24 hours) and DXP concentrations (e.g., 100 µg/mL) to ensure consistent cytokine suppression .
- Animal model validation: Confirming laser-induced CNV lesions via histopathology and using PBS or Kenacort as controls .
- Data reporting: Detailing preparation methods (e.g., emulsion stability, particle size) to enable replication .
Q. How does the lipophilic nature of DXP influence its pharmacokinetic profile compared to dexamethasone (DXM), and what methodologies are used to quantify this difference?
- Answer: DXP's palmitate ester group enhances lipophilicity, prolonging half-life and enabling sustained release. Pharmacokinetic studies in mice compare plasma DXM levels after administering DXP-loaded nanoparticles (DXP-NPs) vs. soluble dexamethasone phosphate (DSP). Key methods include:
- High-performance liquid chromatography (HPLC): To measure DXM concentrations in plasma and tissues over time (e.g., up to 18 hours post-injection) .
- Biodistribution analysis: Demonstrating reduced hepatic and renal accumulation of DXM when delivered via DXP-NPs, attributed to nanoparticle stability and controlled release .
- Serum stability assays: Incubating DXP-NPs in serum to quantify free DXM release kinetics, explaining prolonged anti-inflammatory effects .
Advanced Research Questions
Q. How can nanoparticle formulations of DXP address the contradiction between its low glucocorticoid receptor affinity and observed therapeutic efficacy in inflammatory diseases?
- Answer: Despite DXP’s 47-fold lower receptor affinity than DXM , encapsulation in PLGA-PEG nanoparticles enhances efficacy through:
- Passive targeting: Exploiting the enhanced permeability and retention (EPR) effect in inflamed tissues (e.g., arthritic joints), increasing local drug concentrations .
- Controlled release: Nanoparticles release free DXM gradually, maintaining therapeutic levels without systemic toxicity. X-ray diffraction confirms amorphous drug state, ensuring stability .
- In vivo validation: In murine collagen-induced arthritis, DXP-NPs reduce joint inflammation and improve histopathological scores compared to soluble DSP, demonstrating efficacy despite lower receptor binding .
Q. What methodological approaches resolve discrepancies in DXP’s efficacy across different disease models (e.g., ocular vs. rheumatoid arthritis)?
- Answer: Model-specific factors require tailored experimental designs:
- Ocular models: IVT injections in Brown Norway rats prioritize emulsion stability (e.g., particle size <200 nm) to ensure retinal penetration .
- Arthritis models: Nanoparticle size (~130 nm) and surface charge (zeta potential: -55 mV) are optimized for synovial retention .
- Data normalization: Expressing efficacy metrics (e.g., cytokine reduction, lesion size) as percentages relative to baseline or controls to enable cross-study comparisons .
Methodological Recommendations
- For cellular studies: Include LPS stimulation as a positive control for inflammation and validate cytokine assays with multiplex platforms .
- For animal studies: Use stratified randomization to account for variability in disease induction (e.g., laser power in CNV models) .
- For nanoparticle synthesis: Characterize drug encapsulation efficiency (>98%) and stability (21 days at 4°C) using dynamic light scattering (DLS) and HPLC .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
